molecular formula C24H21N3O4S2 B2816592 N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 500109-56-8

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2816592
CAS No.: 500109-56-8
M. Wt: 479.57
InChI Key: RUKMKGJYUVHWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted benzothiazole moiety at the amide nitrogen and a 1,2,3,4-tetrahydroisoquinoline sulfonyl group at the para position of the benzamide core. This compound is structurally distinct due to the integration of a benzothiazole ring, which is known for its role in enhancing biological activity in medicinal chemistry, and a tetrahydroisoquinoline sulfonyl group, which contributes to solubility and target-binding interactions .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-31-20-7-4-8-21-22(20)25-24(32-21)26-23(28)17-9-11-19(12-10-17)33(29,30)27-14-13-16-5-2-3-6-18(16)15-27/h2-12H,13-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKMKGJYUVHWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The methoxy group at the 4-position of the benzothiazole ring distinguishes the target compound from analogs with alternative substituents. For example:

  • N-[4-Cyano-5-(4-methylpiperazin-1-yl)-1H-pyrazol-3-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide () replaces the benzothiazole with a pyrazole ring bearing cyano and methylpiperazine groups.
Compound Name Substituent on Heterocycle Molecular Weight Key Structural Features
Target Compound 4-Methoxybenzothiazole Not Provided Methoxy enhances hydrophilicity; benzothiazole provides planar aromaticity
N-[4-Cyano-5-(4-methylpiperazin-1-yl)-1H-pyrazol-3-yl]-... () Pyrazole with cyano/methylpiperazine 505.60 Polar cyano and basic piperazine groups
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-... () Thiazole with 4-cyanophenyl 500.59 Cyanophenyl enhances lipophilicity and π-stacking

Modifications to the Sulfonamide Group

The 1,2,3,4-tetrahydroisoquinoline sulfonyl group is critical for solubility and target engagement. Comparatively:

  • 4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide () replaces the tetrahydroisoquinoline with a diethylsulfamoyl group.
  • 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide () introduces an ethoxy-ethyl-substituted benzothiazole, increasing lipophilicity and steric hindrance compared to the methoxy group in the target compound .
Compound Name Sulfonamide Group Key Impact
Target Compound 1,2,3,4-Tetrahydroisoquinoline Balances hydrophilicity and aromatic interactions
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide () Diethylsulfamoyl Reduced hydrogen-bonding capacity
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-...) () Same as target + ethoxy-ethyl Increased lipophilicity and steric bulk

Spectroscopic Characterization

  • IR Spectroscopy : The absence of a C=O stretch (~1660–1682 cm⁻¹) in triazole derivatives () confirms cyclization, a principle applicable to the target compound’s benzothiazole formation .
  • NMR: The 1H-NMR of analogs (e.g., ) would show distinct aromatic proton signals for the benzothiazole (δ 7.2–8.0 ppm) and tetrahydroisoquinoline (δ 3.0–4.5 ppm for CH₂ groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.